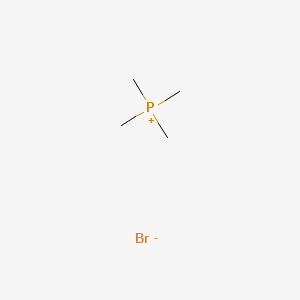

四甲基磷溴化物

描述

Tetramethylphosphonium bromide is a useful research compound. Its molecular formula is C4H12BrP and its molecular weight is 171.02 g/mol. The purity is usually 95%.

The exact mass of the compound Tetramethylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

作用机制

Target of Action

Tetramethylphosphonium bromide is an organophosphorus compound . It primarily targets the formation of coordination complexes . The compound acts as a precursor to many coordination complexes, such as the dicuprous complex .

Mode of Action

The compound interacts with its targets through a process of deprotonation . Specifically, deprotonation gives methylenetrimethylphosphine ylide, which can sustain a second deprotonation . This interaction results in the formation of coordination complexes .

Biochemical Pathways

The biochemical pathways affected by Tetramethylphosphonium bromide involve the formation of coordination complexes . The compound acts as a precursor to these complexes, influencing the downstream effects related to these complexes .

Pharmacokinetics

It is known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability due to its solubility.

Result of Action

The result of Tetramethylphosphonium bromide’s action is the formation of coordination complexes . These complexes have various applications, including in the field of inorganic chemistry .

Action Environment

The action of Tetramethylphosphonium bromide can be influenced by environmental factors. For instance, the compound is stable in air , suggesting that it can maintain its efficacy and stability in various environmental conditions. Additionally, the compound has good thermal stability , indicating that it can retain its functionality even under high-temperature conditions.

生化分析

Biochemical Properties

Tetramethylphosphonium bromide plays a significant role in biochemical reactions, particularly in the formation of phosphonium ylides. These ylides are crucial intermediates in the Wittig reaction, which is widely used in organic synthesis to form alkenes. Tetramethylphosphonium bromide interacts with enzymes and proteins that facilitate the deprotonation process, leading to the formation of methylenetrimethylphosphine ylide . This interaction is essential for the subsequent steps in the synthesis of various organic compounds.

Cellular Effects

Tetramethylphosphonium bromide has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can affect cellular metabolism by modifying the activity of enzymes involved in metabolic pathways. For instance, tetramethylphosphonium bromide can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of tetramethylphosphonium bromide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting the overall cellular function. Tetramethylphosphonium bromide can also participate in the formation of coordination complexes with transition metals, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetramethylphosphonium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetramethylphosphonium bromide is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to tetramethylphosphonium bromide in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of tetramethylphosphonium bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular activities .

Metabolic Pathways

Tetramethylphosphonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

Within cells and tissues, tetramethylphosphonium bromide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of tetramethylphosphonium bromide are essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

Tetramethylphosphonium bromide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with enzymes and proteins within those compartments, affecting the overall biochemical reactions and cellular processes .

属性

IUPAC Name |

tetramethylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXFOCMYRCGSMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326796 | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-28-2 | |

| Record name | Phosphonium, tetramethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does tetramethylphosphonium bromide interact with the water-stabilized cavitands described in the research, and what is the significance of this interaction?

A1: The research demonstrates that in a chloroform solution saturated with water, the water-stabilized cavitands form a stable 1:1 inclusion complex with tetramethylphosphonium bromide. [] This interaction is significant because the cationic tetramethylphosphonium is incorporated into the pi-basic cavity of the cavitand. The driving force for this encapsulation arises from the water molecules present. They form a hydrogen-bonding network that stabilizes the entire complex, effectively "sealing" the cavitand's cavity with the guest molecule inside. This highlights the cavitand's ability to act as a molecular container, selectively encapsulating guest molecules with the assistance of water.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)